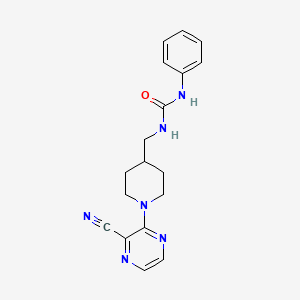

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea

Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a urea derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring and a phenylurea group. Its molecular formula is C₁₈H₁₉N₅O, with a molecular weight of 329.39 g/mol. The compound’s structure combines a heterocyclic pyrazine moiety (known for electron-withdrawing properties) with a piperidine scaffold, which is common in bioactive molecules.

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c19-12-16-17(21-9-8-20-16)24-10-6-14(7-11-24)13-22-18(25)23-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-11,13H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNNTBFOFOEYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares the phenylurea group and piperidine core with several analogs.

Table 1: Structural and Physicochemical Comparison

*Synonyms and suppliers for 3-(1-Benzylpiperidin-4-yl)-1-phenylurea include CHEMBL91621, SCHEMBL9078087, and others .

Functional Group Impact on Properties

- The methyl linker may improve conformational flexibility compared to direct piperidine-phenylurea linkages.

- 1-Phenyl-3-piperidin-4-ylurea : Lacking substituents on the piperidine, this simpler analog likely has lower steric hindrance and higher solubility but reduced target specificity .

- 3-(1-Benzylpiperidin-4-yl)-1-phenylurea : The benzyl group adds lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Table 2: Hypothetical Property Comparison

| Property | Target Compound | 1-Phenyl-3-piperidin-4-ylurea | 3-(1-Benzylpiperidin-4-yl)-1-phenylurea | 3-[3-(Dimethylamino)propyl]-1-phenylurea |

|---|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~1.8 | ~3.2 | ~1.5 |

| Solubility (Water) | Low | Moderate | Low | High (pH-dependent) |

| Metabolic Stability | Moderate | High | Low (due to benzyl) | Moderate |

Research Implications and Gaps

- The target compound’s 3-cyanopyrazine group distinguishes it from analogs, warranting studies on its electronic effects and target engagement.

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a cyanopyrazine moiety, and a phenylurea structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The unique structural components suggest various potential interactions with biological targets.

The mechanism of action of this compound likely involves:

- Binding to Receptors : Interaction with specific receptors in biological systems, potentially influencing signal transduction pathways.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways, which may lead to therapeutic effects.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

Antiviral Activity

A study on related piperidine derivatives demonstrated antiviral activity against various viruses, including HIV and HSV. These compounds showed moderate protection in vitro, indicating the potential for similar activity in this compound .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have been documented, suggesting that this compound may also possess similar properties. The structural features that confer these activities include the piperidine ring and the aromatic groups .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Screening : In vitro studies on piperidine derivatives demonstrated their effectiveness against HIV, with some compounds achieving significant cytotoxicity levels (CC50 values around 92 μM) .

- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could inhibit viral replication by targeting specific viral enzymes .

- Structure-Activity Relationship (SAR) : Studies on SAR have shown that modifications to the piperidine and phenyl groups can enhance biological activity, indicating that fine-tuning the structure could lead to more potent derivatives .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.